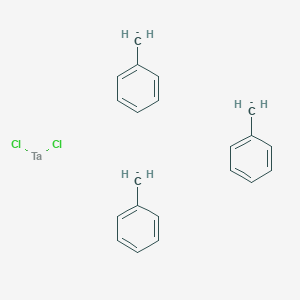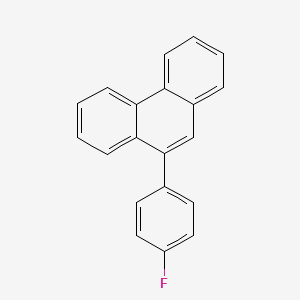
9-(4-Fluorophenyl)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Fluorophenyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a 4-fluorophenyl substituent at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorophenyl)phenanthrene can be achieved through several methods. One common approach involves the chromium-catalyzed annulation of 2-biaryl Grignard reagents and alkynes . This method requires the use of air- or moisture-sensitive compounds and is typically performed under a nitrogen atmosphere using standard Schlenk techniques. The reaction conditions include the use of anhydrous solvents and specific reagents such as CrCl2 and THF .
Industrial Production Methods
Industrial production of this compound may involve large-scale preparation techniques similar to those used for other phenanthrene derivatives. This includes the use of coal tar as a starting material, followed by various chemical transformations to introduce the fluorophenyl group at the desired position .
Chemical Reactions Analysis
Types of Reactions
9-(4-Fluorophenyl)phenanthrene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium (Na) and isopentanol to produce 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at various positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Na and isopentanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; concentrated sulfuric acid for sulfonation
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various nitro and sulfonic acid derivatives
Scientific Research Applications
9-(4-Fluorophenyl)phenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(4-Fluorophenyl)phenanthrene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar structure but without the fluorophenyl substituent.
Anthracene: Another polycyclic aromatic hydrocarbon with a linear structure, differing from the angular structure of phenanthrene.
Uniqueness
9-(4-Fluorophenyl)phenanthrene is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
60253-25-0 |
|---|---|
Molecular Formula |
C20H13F |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
9-(4-fluorophenyl)phenanthrene |
InChI |
InChI=1S/C20H13F/c21-16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13H |
InChI Key |
UMKRHVVFBSURIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


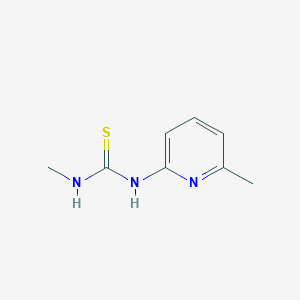
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
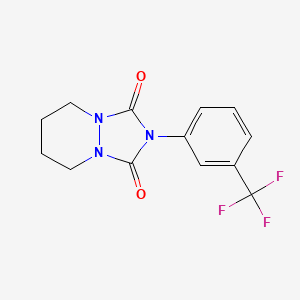
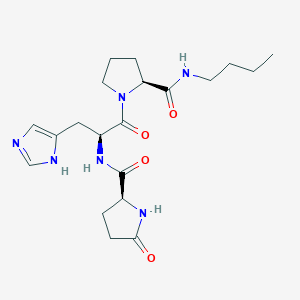

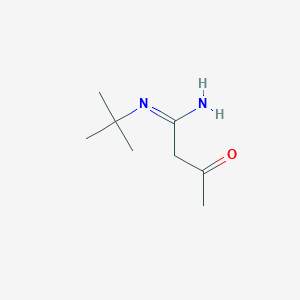
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
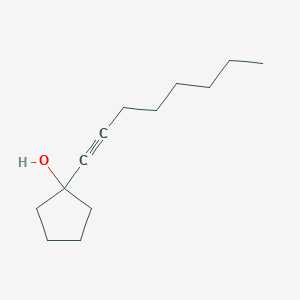
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
